molecular formula C20H17ClN2O3S B3629702 (5E)-1-(3-chloro-2-methylphenyl)-5-(2-ethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-1-(3-chloro-2-methylphenyl)-5-(2-ethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B3629702
M. Wt: 400.9 g/mol
InChI Key: MMHCCRPMINXKCZ-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-1-(3-chloro-2-methylphenyl)-5-(2-ethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-chloro-2-methylphenyl)-5-(2-ethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-2-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiourea under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3-chloro-2-methylphenyl)-5-(2-ethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(3-chloro-2-methylphenyl)-5-(2-ethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

Medicine

In medicine, this compound may be explored for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. Preclinical studies are conducted to evaluate its efficacy and safety.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules or as a component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-1-(3-chloro-2-methylphenyl)-5-(2-ethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(3-chlorophenyl)-5-(2-ethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • (5E)-1-(3-methylphenyl)-5-(2-ethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • (5E)-1-(3-chloro-2-methylphenyl)-5-(benzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

The uniqueness of (5E)-1-(3-chloro-2-methylphenyl)-5-(2-ethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(5E)-1-(3-chloro-2-methylphenyl)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c1-3-26-17-10-5-4-7-13(17)11-14-18(24)22-20(27)23(19(14)25)16-9-6-8-15(21)12(16)2/h4-11H,3H2,1-2H3,(H,22,24,27)/b14-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHCCRPMINXKCZ-SDNWHVSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)NC(=S)N(C2=O)C3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/2\C(=O)NC(=S)N(C2=O)C3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(3-chloro-2-methylphenyl)-5-(2-ethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 2
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(5E)-1-(3-chloro-2-methylphenyl)-5-(2-ethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 3
Reactant of Route 3
(5E)-1-(3-chloro-2-methylphenyl)-5-(2-ethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 4
Reactant of Route 4
(5E)-1-(3-chloro-2-methylphenyl)-5-(2-ethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 5
Reactant of Route 5
(5E)-1-(3-chloro-2-methylphenyl)-5-(2-ethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 6
Reactant of Route 6
(5E)-1-(3-chloro-2-methylphenyl)-5-(2-ethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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